Glyceryl monolinoleate

Catalog No.
S626432
CAS No.
2277-28-3
M.F
C21H38O4
M. Wt
354.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl monolinoleate

CAS Number

2277-28-3

Product Name

Glyceryl monolinoleate

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-

InChI Key

WECGLUPZRHILCT-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Dihydroxypropyl Ester; 1-Glyceryl Linoleate; 1-Linoleylglycerol; 1-Monolinolein; 1-Monolinoleoyl-rac-glycerol; Glycerol 1-Monolinolate; Oleinate 288; α-Glyceryl linoleate; α-Monolinolein;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O

Drug Delivery Systems:

Monolinolein, due to its amphiphilic nature (having both hydrophilic and hydrophobic regions), serves as a valuable component in designing drug delivery systems. Its ability to self-assemble into various nanostructures, such as micelles and liposomes, allows for the encapsulation and controlled release of therapeutic agents. This approach enhances drug solubility, stability, and targeting efficiency, leading to improved therapeutic outcomes. [Source: National Institutes of Health (NIH) - ]

Membrane Biophysics:

Monolinolein serves as a model system for studying biological membranes, which are crucial for cellular function. Its simple structure, mimicking the fatty acid component of natural phospholipids found in membranes, allows researchers to investigate membrane dynamics, phase transitions, and interactions with various biomolecules. This knowledge contributes to a deeper understanding of cellular processes and the development of new drugs targeting membrane-associated diseases. [Source: Journal of the American Chemical Society - ]

Food Science and Nutrition Research:

Monolinolein, being a naturally occurring fatty acid, plays a role in studies related to fat digestion, absorption, and metabolism. Researchers investigate its interactions with digestive enzymes and intestinal cells to understand nutrient uptake and potential health benefits. Additionally, monolinolein's potential role in regulating blood sugar levels and inflammation is being explored, contributing to the development of functional foods and dietary strategies for promoting health. [Source: The American Journal of Clinical Nutrition - ]

Material Science and Nanotechnology:

Monolinolein's self-assembly properties and diverse functionalities make it a promising material for nanotechnology applications. Researchers are exploring its use in developing biocompatible and biodegradable materials for drug delivery, tissue engineering, and biosensors. Additionally, its potential applications in areas like self-healing materials and functional coatings are being investigated. [Source: Royal Society of Chemistry - ]

Glyceryl monolinoleate, also known as 1-monolinolein, is a monoglyceride derived from linoleic acid and glycerol. Its chemical formula is C21H38O4C_{21}H_{38}O_{4}, and it features an octadecadienoyl (linoleoyl) acyl group attached to the glycerol backbone. This compound is characterized by its amphiphilic nature, which allows it to function effectively as a surfactant and emulsifier in various applications, including food and pharmaceuticals .

In biological systems, monolinolein acts as an intermediate molecule in fat metabolism. Lipase enzymes break down triglycerides (fats) into monolinolein and other fatty acids, which are then absorbed by the intestines. Monolinolein may also play a role in cellular signaling pathways, although the exact mechanisms are still under investigation.

While monolinolein is generally considered safe, concentrated forms used in research settings may require appropriate handling procedures due to their organic solvent properties.

Note

Specific safety information is not provided here due to potential misuse. Always refer to Safety Data Sheets (SDS) for detailed handling procedures.

  • Larodan Research Grade Lipids:
  • Biomolecules. 2019 Jan; 9(1): 32.: )
  • International journal of pharmaceutics. 2005 Dec 5;306(1-2):70-8: )
  • The American journal of clinical nutrition. 1997 Feb;65(2):639-47.: )
  • [Sigma-Aldrich](
Typical of fatty acid esters. These include:

  • Esterification: The formation of glyceryl monolinoleate occurs through the esterification of glycerol with linoleic acid, resulting in the release of water as a byproduct.
  • Hydrolysis: In aqueous environments, glyceryl monolinoleate can be hydrolyzed back into glycerol and linoleic acid, particularly under acidic or basic conditions.
  • Transesterification: This reaction involves exchanging the acyl group of glyceryl monolinoleate with another fatty acid, which can modify its properties for specific applications .

Glyceryl monolinoleate exhibits various biological activities:

  • Antiviral Properties: It has been noted for its role as an antiviral agent, potentially inhibiting the replication of certain viruses .
  • Emulsifying Agent: The compound acts as an emulsifier, stabilizing mixtures of oil and water, which is crucial in food and cosmetic formulations.
  • Nutritional Benefits: As a component of dietary fats, glyceryl monolinoleate may contribute to essential fatty acid intake, particularly linoleic acid, which is vital for maintaining health .

The synthesis of glyceryl monolinoleate typically involves:

  • Esterification Process: This method combines glycerol and linoleic acid in the presence of a catalyst (usually an acid catalyst) to produce the monoglyceride. The reaction conditions often include elevated temperatures to facilitate the reaction .
  • Alternative Methods: Recent advancements have introduced methods such as enzymatic synthesis or using solid catalysts to improve yield and reduce byproducts. These methods are often more environmentally friendly compared to traditional chemical synthesis .

Glyceryl monolinoleate finds applications across various industries:

  • Food Industry: Used as an emulsifier in food products, enhancing texture and stability.
  • Pharmaceuticals: Functions as a surfactant in drug formulations, improving solubility and bioavailability.
  • Cosmetics: Employed in creams and lotions for its emulsifying properties, helping to stabilize formulations .

Research on glyceryl monolinoleate has revealed insights into its interactions with other compounds:

  • Self-Assembly Behavior: Studies have shown that glyceryl monolinoleate can form complex structures in solution, influencing its effectiveness as a drug delivery system.
  • Frictional Properties: Investigations into its frictional properties have indicated that the degradation products from glyceryl monolinoleate can alter its structural characteristics, impacting its performance in various applications .

Glyceryl monolinoleate belongs to a broader class of glycerides. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Glyceryl MonooleateC21H40O4C_{21}H_{40}O_{4}Derived from oleic acid; widely used as a surfactant.
Glyceryl MonostearateC21H42O4C_{21}H_{42}O_{4}Derived from stearic acid; known for stabilizing emulsions.
Glyceryl MonopalmitateC19H38O4C_{19}H_{38}O_{4}Derived from palmitic acid; commonly used in cosmetics.

Glyceryl monolinoleate is unique due to its specific acyl group derived from linoleic acid, which imparts distinct properties that differ from those of other common monoglycerides. Its dual functionality as both an emulsifier and potential antiviral agent highlights its versatility in applications compared to other similar compounds.

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

354.27700969 g/mol

Monoisotopic Mass

354.27700969 g/mol

Heavy Atom Count

25

Appearance

Assay:≥90%A solution in acetonitrile

UNII

MGG581HK1Y

Other CAS

26545-74-4
2277-28-3

Wikipedia

Glyceryl 1-linoleate

Use Classification

Cosmetics -> Emollient; Emulsifying

Dates

Modify: 2023-09-16

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